1-(2-Bromobenzyl)-4-methylpiperidine

Description

Molecular Architecture and Stereochemical Considerations

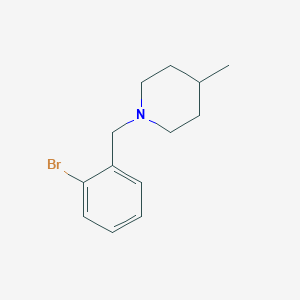

1-(2-Bromobenzyl)-4-methylpiperidine (CAS 1057268-39-9) is a tertiary amine featuring a piperidine ring substituted with a methyl group at position 4 and a 2-bromobenzyl group attached to the nitrogen atom. Its molecular formula is C₁₃H₁₈BrN , with a molecular weight of 268.20 g/mol . The structure comprises:

- Piperidine ring : A six-membered saturated nitrogen-containing heterocycle with a chair conformation in the solid state, though interconversion between axial and equatorial positions may occur in solution.

- 4-Methyl substituent : A methyl group at the para position relative to the nitrogen, introducing steric bulk.

- 2-Bromobenzyl group : A benzyl moiety with bromine at the ortho position, contributing electron-withdrawing effects and aromatic character.

The stereochemistry of the piperidine ring is not rigidly fixed due to its conformational flexibility, enabling dynamic interconversion between chair and boat forms. The 2-bromobenzyl group adopts a planar arrangement, with bromine positioned ortho to the point of attachment, influencing electronic and steric interactions.

Properties

IUPAC Name |

1-[(2-bromophenyl)methyl]-4-methylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrN/c1-11-6-8-15(9-7-11)10-12-4-2-3-5-13(12)14/h2-5,11H,6-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUIZXGCIQMOWCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)CC2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-Bromobenzyl)-4-methylpiperidine (CAS No. 1057268-39-9) is a chemical compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and therapeutic implications, supported by data tables and case studies.

Chemical Structure and Properties

1-(2-Bromobenzyl)-4-methylpiperidine features a piperidine ring substituted with a bromobenzyl group. Its molecular formula is C12H16BrN, with a molecular weight of approximately 255.17 g/mol. The presence of the bromine atom may influence its interaction with biological targets, enhancing its pharmacological profile.

The biological activity of 1-(2-Bromobenzyl)-4-methylpiperidine is primarily attributed to its interaction with various receptors and enzymes. It has been studied for its potential as an inhibitor of specific kinases and neurotransmitter receptors, which play crucial roles in various physiological processes.

In Vitro Studies

Recent in vitro studies have shown that 1-(2-Bromobenzyl)-4-methylpiperidine exhibits significant activity against several cancer cell lines. For instance, it demonstrated cytotoxic effects in human breast cancer cells, with an IC50 value indicating effective inhibition of cell proliferation.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.2 | Inhibition of proliferation |

| HeLa (Cervical Cancer) | 22.5 | Induction of apoptosis |

| A549 (Lung Cancer) | 18.0 | Cell cycle arrest |

Case Studies

- Study on Neurotransmitter Modulation : A study investigated the compound's effect on serotonin receptors, revealing that it acts as a selective agonist for the 5-HT2A receptor, which is implicated in mood regulation and anxiety disorders. This suggests potential applications in treating psychiatric conditions.

- Cancer Research : In a preclinical trial involving xenograft models, treatment with 1-(2-Bromobenzyl)-4-methylpiperidine resulted in a significant reduction in tumor size compared to control groups, indicating its potential as an anti-cancer agent.

Pharmacological Implications

The pharmacological implications of 1-(2-Bromobenzyl)-4-methylpiperidine are vast, particularly in oncology and neuropharmacology. Its ability to modulate key pathways involved in cell proliferation and neurotransmission positions it as a candidate for further therapeutic development.

Potential Therapeutic Uses

- Oncology : As an anti-cancer agent targeting specific pathways involved in tumor growth.

- Psychiatry : As a treatment option for mood disorders due to its action on serotonin receptors.

Scientific Research Applications

Biological Activities

1-(2-Bromobenzyl)-4-methylpiperidine has been studied for its potential biological activities, particularly in the following areas:

Anticancer Activity

Research indicates that this compound may exhibit significant anticancer properties. For instance, studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including melanoma and breast cancer cells.

- Case Study : A study investigated its effects on human melanoma cells, revealing a notable reduction in cell viability post-treatment, suggesting potential as an anticancer agent .

Anti-inflammatory Properties

The compound has also shown promise in reducing inflammation, which is critical for treating various inflammatory diseases.

- Case Study : In preclinical models, 1-(2-Bromobenzyl)-4-methylpiperidine exhibited anti-inflammatory effects by modulating signaling pathways associated with inflammation .

Therapeutic Potential

The therapeutic potential of 1-(2-Bromobenzyl)-4-methylpiperidine is being actively explored in various contexts:

- Cancer Treatment : Its ability to reduce cell viability in cancer models suggests it could be developed into a novel anticancer drug.

- Inflammatory Diseases : Given its anti-inflammatory properties, further research could lead to applications in treating conditions like arthritis or other inflammatory disorders.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following sections compare 1-(2-Bromobenzyl)-4-methylpiperidine with structurally related compounds, focusing on substituent effects, applications, and performance metrics.

Substituent Position and Functional Group Variations

1-(4-Bromobenzyl)-4-methylpiperidine

- Structure : Para-bromo substitution on the benzyl group.

- Application: Used in pharmacological studies targeting resistant pathogens. For example, compound 11 ([1-(4-bromobenzyl)piperidin-4-yl][4-fluorophenyl]methanol) demonstrated selective antimicrobial activity .

1-(2-Nitrobenzyl)-4-methylpiperidine

- Structure : Ortho-nitro substitution on the benzyl group.

- Application : Intermediate in synthesizing bromobenzylamine analogs (e.g., compound 13 ) with modified electronic properties for antimicrobial applications .

- Key Difference: The nitro group (-NO₂) is a stronger electron-withdrawing group than bromine, which may alter reactivity in nucleophilic substitution reactions.

1-(4-Bromobenzoyl)-4-methylpiperidine

- Structure : Benzoyl group with para-bromo substitution.

- Application : Investigated as a building block in peptide mimetics and kinase inhibitors .

- Key Difference : The benzoyl group introduces a carbonyl moiety, increasing polarity and hydrogen-bonding capacity compared to the benzyl group.

1-(4-Bromomethylbenzenesulfonyl)-4-methylpiperidine

- Structure : Sulfonyl group with bromomethyl substitution.

- Application : Electrophilic intermediate in synthesizing 1,3,4-oxadiazole derivatives with antibacterial activity (e.g., compound 6a-o ) .

- Key Difference : The sulfonyl group enhances stability and electrophilicity, facilitating nucleophilic aromatic substitution reactions.

1-(1-Phenylcyclohexyl)-4-methylpiperidine

Structural and Functional Impact

Preparation Methods

This multi-step sequence allows for controlled introduction of the benzyl group and subsequent bromination steps to obtain the target compound or its precursors.

Two-Step Synthesis via N-Phenylpiperidine Intermediate and Bromination

An innovative method described for the related compound 1-(4-bromophenyl)piperidine can be adapted for 1-(2-bromobenzyl)-4-methylpiperidine:

Step 1: Formation of N-phenylpiperidine by reacting piperidine with bromobenzene in the presence of a strong base (potassium tert-butoxide or sodium tert-amylate) and sulfolane as solvent at elevated temperatures (150–180 °C). This step yields N-phenylpiperidine derivatives with high purity and yield (~84%).

Step 2: Selective bromination of the N-phenylpiperidine intermediate using brominating agents such as N-bromosuccinimide (NBS) or dibromohydantoin (DBDMH) in organic solvents (acetonitrile or dichloromethane) at mild temperatures (15–40 °C). The addition of tetra-n-butyl ammonium tetraphenylborate as a catalyst improves para-selectivity in bromination, which can be adjusted for ortho substitution by modifying conditions.

This two-step approach offers advantages such as fewer reaction steps, simple operation, and relatively high yield.

Reaction Conditions and Optimization

Purification and Characterization

- Purification is typically achieved by distillation under reduced pressure or recrystallization using solvents such as dichloromethane and n-heptane (ratio 1:4).

- The final products are characterized by Nuclear Magnetic Resonance (NMR) , Liquid Chromatography-Mass Spectrometry (LC-MS) , and High-Performance Liquid Chromatography (HPLC) to confirm purity and structural integrity.

Research Findings and Advantages

- The use of sodium hydride and methyl carbonate for N-methoxycarbonylation provides a reliable intermediate for further functionalization.

- The two-step method using bromobenzene and piperidine with strong bases followed by bromination offers a cost-effective and industrially scalable route, avoiding expensive catalysts like palladium.

- The catalytic bromination step with tetra-n-butyl ammonium tetraphenylborate enhances regioselectivity and yield, which is critical for obtaining the 2-bromo isomer specifically.

- The methods yield products with high purity (>99% by HPLC) and good yields (~80–85%), suitable for pharmaceutical intermediate applications.

Summary Table of Preparation Methods

Q & A

Basic Question: How can researchers optimize the synthetic route for 1-(2-Bromobenzyl)-4-methylpiperidine to ensure scalability and purity?

Methodological Answer:

The synthesis typically involves nucleophilic substitution between 2-bromobenzyl bromide and 4-methylpiperidine derivatives. Key steps include:

- Stepwise Alkylation : Use tert-butyl carbamate as a protective group for the piperidine nitrogen to minimize side reactions .

- Base Selection : Potassium carbonate or sodium hydride in anhydrous THF enhances reaction efficiency and reduces hydrolysis of the bromobenzyl group .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from methanol improves purity (>95%) .

- Scalability : Pilot-scale reactions (e.g., 10 mmol) should monitor reaction kinetics via TLC or HPLC to optimize time and temperature .

Basic Question: What analytical techniques are critical for confirming the structure and purity of 1-(2-Bromobenzyl)-4-methylpiperidine?

Methodological Answer:

- NMR Spectroscopy : H and C NMR confirm regioselectivity of benzyl substitution and methyl group position on the piperidine ring. For example, the benzylic proton appears as a triplet at δ 3.5–4.0 ppm .

- Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion peak at m/z 268.06 (CHBrN) and fragmentation patterns (e.g., loss of the bromobenzyl group) .

- XRD for Crystallinity : Single-crystal X-ray diffraction resolves stereochemical ambiguities in the piperidine ring .

Advanced Question: How do structural modifications (e.g., substituents on the piperidine ring) influence the compound’s bioactivity?

Methodological Answer:

Comparative studies of analogs reveal:

- Methyl vs. Fluorine Substitution : 4-Methylpiperidine derivatives exhibit higher metabolic stability than 4-fluoropiperidine analogs due to reduced oxidative degradation .

- Bromobenzyl Positioning : The 2-bromobenzyl group enhances lipophilicity (logP ~2.8), improving blood-brain barrier permeability compared to 4-bromobenzyl isomers .

| Analog Structure | Key Property | Bioactivity Impact |

|---|---|---|

| 4-Methylpiperidine | Increased metabolic stability | Prolonged in vivo half-life |

| 4-Fluoropiperidine | Enhanced polarity | Reduced CNS penetration |

| 3-Bromobenzyl | Altered steric bulk | Lower receptor binding affinity |

Advanced Question: What experimental strategies address contradictions in reported bioactivity data (e.g., anticancer vs. antibacterial effects)?

Methodological Answer:

- Dose-Dependent Assays : Test cytotoxicity across concentrations (e.g., 0.1–100 μM) to identify therapeutic windows. For example, IC values <10 μM suggest anticancer potential, while higher doses may induce nonspecific antibacterial effects .

- Target Validation : Use siRNA knockdown or CRISPR-Cas9 to confirm involvement of specific pathways (e.g., PI3K/AKT inhibition in cancer cells) .

- Comparative Structural Analysis : Correlate activity with substituent electronic effects (Hammett constants) or steric parameters (Taft indices) .

Advanced Question: How can computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model binding to G-protein-coupled receptors (GPCRs) or ion channels. The bromobenzyl group often occupies hydrophobic pockets .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Key interactions include π-π stacking with aromatic residues and hydrogen bonding via the piperidine nitrogen .

- QSAR Modeling : Develop predictive models using descriptors like polar surface area (PSA) and molar refractivity to optimize activity .

Advanced Question: What experimental protocols ensure stability of 1-(2-Bromobenzyl)-4-methylpiperidine under varying storage conditions?

Methodological Answer:

- Degradation Studies : Accelerated stability testing at 40°C/75% RH for 6 months identifies degradation products (e.g., debromination or oxidation). LC-MS monitors degradation pathways .

- Lyophilization : Store as a lyophilized powder under argon at -20°C to prevent hydrolysis of the bromobenzyl group .

- pH Stability : Buffered solutions (pH 7.4) minimize decomposition compared to acidic/basic conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.